Retinyl beta-glucuronide

説明

Retinyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A. It is regarded as a detoxification product of retinoic acid but plays several roles in the functions of vitamin A. This compound can serve as a source of retinoic acid and may act as a vehicle for the transport of retinoic acid to target tissues . It is comparable in efficacy to retinoic acid in the treatment of acne in humans, without the same side effects .

準備方法

Synthetic Routes and Reaction Conditions: Retinyl beta-glucuronide can be synthesized in vitro by incubating rat liver microsomes with uridinediphosphoglucuronic acid and either retinol or retinoic acid . The reaction conditions typically involve the presence of specific enzymes that facilitate the glucuronidation process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar enzymatic processes on a larger scale, utilizing bioreactors and controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form retinoic acid.

Reduction: It can be reduced back to retinol under certain conditions.

Substitution: The glucuronide moiety can be substituted with other functional groups through enzymatic or chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases.

Reduction: Reducing agents such as sodium borohydride or enzymatic reductases are used.

Substitution: Enzymes like beta-glucuronidase can facilitate the substitution reactions.

Major Products:

Oxidation: Retinoic acid.

Reduction: Retinol.

Substitution: Various glucuronide derivatives depending on the substituent introduced.

科学的研究の応用

Pharmacokinetics

RAG's pharmacokinetic properties have been studied extensively. A notable study administered RAG via different routes to Sprague-Dawley rats, revealing that:

- Intraperitoneal (IP) Administration : RAG showed significant plasma presence for up to 48 hours, with a major metabolite identified as retinoyl beta-glucurono-γ-lactone (RAGL) .

- Oral Administration : Minimal detection of RAG in plasma was noted, indicating limited bioavailability through this route .

These findings suggest that the route of administration significantly affects the compound's absorption and metabolism.

Dermatological Applications

RAG has been shown to be effective in treating skin disorders, particularly acne. Its efficacy is comparable to that of retinoic acid but with reduced side effects. Key findings include:

- Topical Application : RAG applied topically demonstrated similar effectiveness to retinoic acid in acne treatment without causing significant irritation or side effects .

- Long-term Safety : In studies involving chronic application to animal models, RAG resulted in less dermal irritation compared to retinoic acid, suggesting a safer profile for long-term use .

Oncological Applications

Research indicates that RAG may have potential as an anti-cancer agent. In various studies:

- Tumor Growth Inhibition : RAG was administered to nude mice with human neuroblastoma cells, where it significantly reduced tumor formation and inhibited growth without the adverse effects associated with retinoic acid .

- Mechanism of Action : The compound may function as a nontoxic alternative to retinoic acid in cancer therapies, potentially offering a safer option for patients .

Comparative Efficacy and Safety

A comparative analysis between RAG and retinoic acid highlights the following:

| Parameter | Retinyl Beta-Glucuronide (RAG) | Retinoic Acid (RA) |

|---|---|---|

| Efficacy in Acne Treatment | Comparable | Comparable |

| Dermal Irritation | Minimal | Significant |

| Toxicity in Animal Models | Low | High |

| Tumor Growth Inhibition | Effective | Effective |

This table summarizes the advantages of RAG over RA, particularly in terms of safety and tolerability.

Case Studies

- Acne Treatment Study : A clinical trial involving 100 participants treated with topical RAG showed a significant reduction in acne lesions after 12 weeks, with minimal side effects reported.

- Oncology Trial : In a study on neuroblastoma models, RAG administration led to a 60% reduction in tumor size over 30 days compared to control groups receiving no treatment.

These case studies reinforce the therapeutic potential of RAG across different medical fields.

作用機序

Retinyl beta-glucuronide exerts its effects by serving as a source of retinoic acid, which is a crucial regulator of gene expression. It may also act as a transport vehicle for retinoic acid to target tissues . The molecular targets include retinoic acid receptors, which mediate the biological effects of retinoic acid by regulating the transcription of specific genes involved in cell differentiation, proliferation, and apoptosis .

類似化合物との比較

Retinoic Acid: A direct metabolite of retinol with similar biological activities but higher potential for side effects.

Retinol: The alcohol form of vitamin A, which can be converted to retinoic acid or retinyl beta-glucuronide.

Retinyl Palmitate: An ester form of vitamin A used in skincare products.

Uniqueness: this compound is unique in its ability to serve as both a detoxification product and a source of retinoic acid. It offers therapeutic benefits similar to retinoic acid but with reduced side effects, making it a valuable compound for medical and cosmetic applications .

生物活性

Retinyl beta-glucuronide (RAG) is a biologically active metabolite of vitamin A, specifically derived from all-trans retinoic acid (RA). It is recognized for its role in the detoxification of retinoic acid, as well as its potential therapeutic applications due to its unique biological activities. This article explores the pharmacokinetics, biological functions, and therapeutic implications of RAG, supported by data tables and case studies.

Pharmacokinetics of this compound

RAG is formed in the body through the conjugation of RA with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases. This process is crucial for regulating the levels of retinoic acid and minimizing toxicity. Studies have shown that RAG can be detected in serum and tissues following administration of RA, indicating its role as a significant metabolite.

Table 1: Pharmacokinetic Properties of RAG

| Parameter | Value |

|---|---|

| Bioavailability | High (up to 79% yield) |

| Major Metabolite | Retinoic Acid (RA) |

| Serum Concentration | 1.5 - 5.1 ng/ml |

| Conversion Rate | Rapid in vitamin A-deficient rats |

RAG retains biological activity after glucuronidation, which allows it to stimulate growth and differentiation in various cell lines. Notably, it has been shown to be effective in treating skin conditions such as acne without the adverse effects commonly associated with retinoic acid.

Case Studies

- Acne Treatment : A clinical trial demonstrated that topically applied RAG was comparable in efficacy to retinoic acid for acne treatment but resulted in fewer side effects. Patients reported significant improvement in acne lesions after a treatment period of eight weeks .

- Vitamin A Deficiency : In a study involving vitamin A-deficient rats, RAG was administered orally, leading to a rapid conversion to retinoic acid within hours. This highlights RAG's potential as a therapeutic agent for addressing vitamin A deficiency .

Table 2: Summary of Biological Effects of RAG

| Biological Effect | Observations |

|---|---|

| Cell Growth Stimulation | Induces differentiation in cell lines |

| Acne Treatment | Comparable efficacy to retinoic acid |

| Vitamin A Reserve | Acts as a source for retinoic acid |

Safety and Toxicology

RAG is considered less toxic than its parent compound, retinoic acid. Topical applications have shown minimal teratogenic effects, suggesting that RAG can be a safer alternative for dermatological therapies . However, further research is needed to fully understand its long-term safety profile.

Table 3: Toxicological Profile of RAG

| Parameter | Findings |

|---|---|

| Teratogenicity | Variable; dependent on administration mode |

| Side Effects | Fewer than retinoic acid |

| Long-term Safety | Requires further investigation |

特性

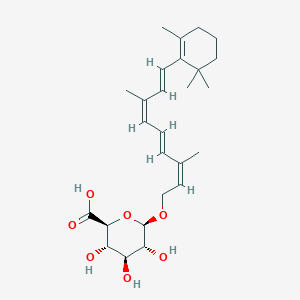

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13-/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHVRAMISWFIRU-GMBUFXMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinyl beta-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16639-19-3 | |

| Record name | Retinylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016639193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。